Cas no 1369101-72-3 (4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine)

4,5,6,7-Tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core structure. This bicyclic scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The saturated tetrahydropyridine ring enhances solubility and conformational flexibility, while the dimethyl-substituted pyrazole moiety contributes to steric and electronic modulation. Its rigid yet tunable framework makes it suitable for developing pharmacophores targeting central nervous system (CNS) disorders, enzyme inhibition, or receptor modulation. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in drug discovery and lead optimization.
4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine structure
1369101-72-3 structure
Product Name:4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine
CAS No:1369101-72-3
MF:C8H13N3
MW:151.208921194077
CID:2114053
Update Time:2025-05-19

4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine
    • CID 82417238
    • 2H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-2,3-dimethyl-
    • Inchi: 1S/C8H13N3/c1-6-7-3-4-9-5-8(7)10-11(6)2/h9H,3-5H2,1-2H3
    • InChI Key: XQLGXRKJUDWXEK-UHFFFAOYSA-N
    • SMILES: N1CC2C(=C(C)N(C)N=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Topological Polar Surface Area: 29.8

4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine Pricemore >>

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Additional information on 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine

Introduction to 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine (CAS No. 1369101-72-3)

4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine, identified by the CAS number 1369101-72-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The tetrahydro prefix indicates the presence of a saturated ring system, which influences the compound's solubility and metabolic stability. The dimethyl substituents at the 2 and 3 positions further modulate its electronic and steric properties, potentially enhancing binding affinity to biological targets. This structural complexity has positioned 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine as a promising candidate for further exploration in therapeutic applications.

In recent years, there has been growing interest in pyrazolopyridine derivatives due to their demonstrated efficacy in various disease models. Research has highlighted their potential in modulating enzyme activity and receptor interactions. For instance, studies have shown that compounds within this class can exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The structural features of 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine make it a particularly interesting molecule for investigating such mechanisms.

One of the most compelling aspects of 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine is its versatility as a pharmacophore. The pyrazolopyridine core can be further functionalized to tailor its biological activity. Researchers have employed various synthetic strategies to introduce additional substituents at strategic positions within the molecule. These modifications have led to the discovery of novel analogs with enhanced potency and selectivity. Such efforts align with the broader goal of developing next-generation therapeutics with improved pharmacokinetic profiles.

The pharmacological profile of 4,5,6,7-tetrahydro-2,3-dimethyl-2H-Pyrazolo[3,4-c]pyridine has been explored in several preclinical studies. These investigations have revealed potential therapeutic benefits across multiple domains. Notably, the compound has shown promise in models of inflammation and neurodegeneration. The ability to modulate key signaling pathways suggests that it may serve as a foundation for treating conditions characterized by dysregulated immune responses or neuronal dysfunction. Such findings underscore the importance of continued research into this class of compounds.

From a synthetic chemistry perspective, 4,5,6,7-tetrahydro,2,3-dimethyl,2H-Pyrazolo[3,4-c]pyridine offers a rich framework for innovation. The presence of multiple reactive sites allows for diverse chemical transformations without compromising the core heterocyclic structure. This flexibility has enabled chemists to develop efficient synthetic routes that yield high yields and purity. Advances in catalytic methods have further streamlined the preparation process, making it more scalable for industrial applications.

The computational modeling of CAS No. 1369101-72-3 has provided valuable insights into its interactions with biological targets. Molecular docking studies have identified potential binding pockets on enzymes and receptors relevant to drug development. These predictions have guided experimental efforts, ensuring that modifications are made with a clear understanding of their structural implications. Such interdisciplinary approaches are essential for maximizing the therapeutic potential of novel compounds.

In conclusion, 4,5,6,7-tetrahydro,2,3-dimethyl,2H-Pyrazolo[3,4-c]pyridine represents a significant advancement in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. As research progresses, it is likely that new applications will emerge, reinforcing its role as a cornerstone in drug discovery efforts.

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